Cas no 19958-82-8 (1-(1,3-Thiazol-2-yl)thiourea)
1-(1,3-Thiazol-2-yl)thiourea Chemical and Physical Properties
Names and Identifiers
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- Thiourea,N-2-thiazolyl-
- 1,3-thiazol-2-ylthiourea
- thiazol-2-yl-thiourea
- 1-(1,3-Thiazol-2-yl)thiourea
- AKOS000365588
- SCHEMBL16571549
- NSC45978
- 1-(Thiazol-2-yl)thiourea
- thiazolylthiourea
- CS-0117121
- 1,3-thiazolylisothiourea
- (1,3-thiazol-2-yl)thiourea
- LOCOYCNSPKQNRY-UHFFFAOYSA-N
- NSC-45978
- DTXSID80377904
- SCHEMBL1468540
- MS-11552
- N-1,3-thiazole-2-yl-thiourea
- 19958-82-8
- N-1,3-thiazol-2-ylthiourea
- MFCD04971712
- G70012
- DB-335782
-
- MDL: MFCD04971712
- Inchi: 1S/C4H5N3S2/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8)
- InChI Key: LOCOYCNSPKQNRY-UHFFFAOYSA-N
- SMILES: S1C=CN=C1NC(N)=S
Computed Properties
- Exact Mass: 158.99265
- Monoisotopic Mass: 158.992
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 111Ų
Experimental Properties
- Density: 1.588
- Boiling Point: 302.7°Cat760mmHg
- Flash Point: 136.8°C
- Refractive Index: 1.807
- PSA: 50.94
1-(1,3-Thiazol-2-yl)thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR6809-1g |
1-(1,3-Thiazol-2-yl)thiourea |
19958-82-8 | 1g |
£395.00 | 2023-09-02 | ||
| abcr | AB247079-1 g |
1,3-Thiazol-2-ylthiourea |
19958-82-8 | 1 g |
€743.10 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187761-1g |
N-1,3-thiazol-2-ylthiourea |
19958-82-8 | 97% | 1g |
¥5652.00 | 2023-11-21 | |
| Key Organics Ltd | MS-11552-1MG |
(1,3-thiazol-2-yl)thiourea |
19958-82-8 | >97% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-11552-5MG |
(1,3-thiazol-2-yl)thiourea |
19958-82-8 | >97% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | MS-11552-10MG |
(1,3-thiazol-2-yl)thiourea |
19958-82-8 | >97% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | MS-11552-20MG |
(1,3-thiazol-2-yl)thiourea |
19958-82-8 | >97% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | MS-11552-0.5G |
(1,3-thiazol-2-yl)thiourea |
19958-82-8 | >97% | 0.5g |
£325.00 | 2025-02-08 | |
| Key Organics Ltd | MS-11552-1G |
(1,3-thiazol-2-yl)thiourea |
19958-82-8 | >97% | 1g |
£523.00 | 2025-02-08 | |
| abcr | AB247079-1g |
1,3-Thiazol-2-ylthiourea; . |
19958-82-8 | 1g |
€741.60 | 2025-02-15 |
1-(1,3-Thiazol-2-yl)thiourea Suppliers
1-(1,3-Thiazol-2-yl)thiourea Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1-(1,3-Thiazol-2-yl)thiourea
Recent Advances in the Study of 1-(1,3-Thiazol-2-yl)thiourea (CAS: 19958-82-8) in Chemical Biology and Pharmaceutical Research
1-(1,3-Thiazol-2-yl)thiourea (CAS: 19958-82-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This compound, characterized by its thiazole and thiourea moieties, has been the subject of numerous studies aimed at elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in drug discovery and development.
Recent studies have demonstrated that 1-(1,3-Thiazol-2-yl)thiourea exhibits promising antimicrobial and antifungal activities. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound effectively inhibits the growth of multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli, by disrupting cell wall synthesis. The researchers employed molecular docking simulations to identify the binding interactions between the compound and bacterial enzymes, providing insights into its mechanism of action. These findings suggest that 1-(1,3-Thiazol-2-yl)thiourea could serve as a lead compound for the development of novel antibiotics.
In addition to its antimicrobial properties, 1-(1,3-Thiazol-2-yl)thiourea has shown potential as an anticancer agent. A study conducted by a team of researchers at the University of Cambridge and published in Bioorganic & Medicinal Chemistry Letters in 2024 reported that this compound induces apoptosis in cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. The study utilized in vitro assays and xenograft mouse models to validate the compound's efficacy and safety profile. The results indicated that 1-(1,3-Thiazol-2-yl)thiourea selectively inhibits cancer cell proliferation while exhibiting minimal toxicity to normal cells, making it a promising candidate for further preclinical evaluation.
The synthetic optimization of 1-(1,3-Thiazol-2-yl)thiourea has also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthesis route for this compound using green chemistry principles. The researchers employed catalytic methods to reduce the use of hazardous reagents and improve the overall efficiency of the synthesis process. This advancement not only enhances the scalability of production but also aligns with the growing demand for sustainable pharmaceutical manufacturing practices.
Furthermore, computational studies have played a pivotal role in understanding the structure-activity relationships (SAR) of 1-(1,3-Thiazol-2-yl)thiourea. A recent in silico analysis published in the Journal of Chemical Information and Modeling explored the compound's interactions with various biological targets, including enzymes and receptors. The study identified key structural modifications that could enhance the compound's binding affinity and selectivity, providing a roadmap for the design of next-generation derivatives with improved pharmacological profiles.
In conclusion, 1-(1,3-Thiazol-2-yl)thiourea (CAS: 19958-82-8) represents a multifaceted compound with significant potential in drug discovery. Its demonstrated antimicrobial, anticancer, and synthetic versatility, coupled with advances in computational modeling, position it as a valuable scaffold for future therapeutic development. Ongoing research efforts are expected to further elucidate its biological mechanisms and optimize its clinical applicability, paving the way for innovative treatments in the fields of infectious diseases and oncology.
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